molecular formula C19H14F2O B2751325 (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol CAS No. 128092-72-8

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

Cat. No. B2751325
M. Wt: 296.317
InChI Key: OBUSEBRACGMKSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol” consists of 19 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom. The exact structure can be determined using techniques such as NMR and HPLC .

Scientific Research Applications

Interaction Studies and Complex Formation

Research by Maity et al. (2011) delved into the interaction of alcohols with 4-fluorophenylacetylene and 2-fluorophenylacetylene, using infrared-optical double resonance spectroscopy and computational investigation. They discovered that methanol forms a cyclic complex with both fluorophenylacetylenes, which is crucial for understanding the subtle hydrogen bonding behavior modified by fluorine substitution on the phenyl ring. This study indicates the impact of fluorine in altering interaction patterns, which could be relevant for designing new molecules with specific binding capabilities (S. Maity, D. K. Maity, G. Patwari, 2011).

Synthesis and Characterization

Chavan and Gop (2016) synthesized 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one and measured its refractive indices in methanol and benzene mixtures. This study aids in understanding the optical properties and interactions of the molecule in various solvent environments, contributing to the field of materials science and optical applications (S. K. Chavan, B. A. Gop, 2016).

Catalysis and Chemical Transformations

Xiuyun Sun et al. (2014) demonstrated a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, utilizing (6-Amino-2-chloro-3-fluorophenyl)methanol. This method showcased advantages such as milder reaction conditions and higher yields, which are significant for the development of pharmaceuticals and complex organic molecules (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).

Spectroscopic and Photophysical Studies

ZammitRamon et al. (2015) explored the photophysical properties of 1,3,5-triarylpyrazolines in various solvents, showcasing the influence of fluorophenyl groups on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. These findings are pivotal for designing molecular logic devices and understanding the electron transfer processes in organic molecules (ZammitRamon, PappovaMaria, ZammitEsther, GabarrettaJohn, C. MagriDavid, 2015).

Fluorogenic Sensors and Chemosensors

A recent study by Manna et al. (2020) introduced a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent and colourimetric detection of Al3+ ions, demonstrating the role of fluorinated compounds in enhancing sensor specificity and sensitivity. This application is crucial for environmental monitoring and analytical chemistry (A. K. Manna, S. Chowdhury, G. Patra, 2020).

properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSEBRACGMKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

Synthesis routes and methods

Procedure details

Phenylmagnesium bromide (1.83 mL, 5.5 mmol) was added dropwise to a tirring solution of 2,4′-difluorobenzophenone (1.09 g, 5.0 mmol) in t-butylmethyl ether (12 mL) at room temperature (“rt,”˜25° C.). After the addition was complete the reaction was heated at reflux for 3 h. The solution was cooled to rt and was poured in to ice cold 1.0 M HCl (aq) (20 mL). The organics were extracted with EtOAc (3×10 mL) and dried (Na2SO4). Concentration under reduced pressure gave the desired product (2-fluorophenyl)-(4-fluorophenyl)phenylmethanol as a pale brown oil which was used in the next reaction without any further purification.
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two

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